4-Amino-N-tert-butylcyclohexane-1-carboxamide

Catalog No.
S14165781
CAS No.
412290-86-9
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-tert-butylcyclohexane-1-carboxamide

CAS Number

412290-86-9

Product Name

4-Amino-N-tert-butylcyclohexane-1-carboxamide

IUPAC Name

4-amino-N-tert-butylcyclohexane-1-carboxamide

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

NIZBFQAWDNPTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCC(CC1)N

4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS 412290-86-9) is a highly specialized, bifunctional aliphatic scaffold utilized in advanced medicinal chemistry and library synthesis. It features a reactive primary amine for facile downstream coupling and a pre-installed, sterically demanding tert-butyl carboxamide group. By providing a high fraction of sp3-hybridized carbons (Fsp3), this building block enables drug discovery programs to construct three-dimensional, lipophilic molecules that avoid the solubility and toxicity pitfalls of flat aromatic linkers [1]. For procurement teams, sourcing this intermediate directly at high purity bypasses the notoriously low-yielding, reagent-heavy amidation of sterically hindered tert-butylamine, directly accelerating hit-to-lead optimization workflows [2].

Research Fit

Supports calcium modulation research and intracellular calcium flux pathway studies.
Kinase selectivity profiling probe based on class-level structure-activity relationships.
Hydrochloride salt form offers improved aqueous handling for consistent solution-phase assays.

Substituting this specific scaffold with its raw precursor, 4-aminocyclohexanecarboxylic acid, forces chemistry teams to perform a three-step sequence (protection, hindered amidation, deprotection) that consumes expensive coupling reagents (e.g., HATU) and typically stalls at 40–60% yield due to the extreme steric bulk of tert-butylamine [1]. Alternatively, substituting with a flat aromatic analog like 4-amino-N-tert-butylbenzamide drastically reduces the sp3 carbon fraction, leading to downstream hits with poorer aqueous solubility and higher risks of off-target binding [2]. Therefore, direct procurement of the pre-assembled cyclohexane derivative is essential for maintaining both synthetic throughput and optimal physicochemical properties.

Substitution Risk

N-alkyl substituent N-tert-butyl is a critical pharmacophoric element; N-methyl or N-heteroaryl analogs may shift pharmacological profile and potency, as taught by the patent class SAR.
4-Amino group Omission of the 4-amino group from the cyclohexane scaffold risks complete loss of reported biological activity, making des-amino analogs unsuitable as direct replacements.
ROCK inhibitor Y-27632 The N-tert-butyl analog lacks the pyridyl group required for potent ROCK inhibition. It cannot substitute for Y-27632 in ROCK-dependent assays, and vice versa, due to distinct target space.

Bypassing Sterically Hindered Amidation Bottlenecks

In-house synthesis of tert-butyl amides from cyclic amino acids requires extensive protection-deprotection strategies and suffers from poor coupling efficiency due to the steric bulk of tert-butylamine. Direct procurement of 4-Amino-N-tert-butylcyclohexane-1-carboxamide eliminates three synthetic steps and avoids the typical 40–60% yield ceiling associated with these hindered couplings [1]. This pre-functionalized approach reduces reagent costs and accelerates library generation.

Evidence DimensionSynthetic steps and coupling yield
Target Compound DataDirect procurement (0 steps, >95% purity)
Comparator Or BaselineIn-house synthesis from 4-aminocyclohexanecarboxylic acid (3 steps, 40-60% overall yield)
Quantified DifferenceSaves 3 steps and avoids >40% material loss during hindered amidation
ConditionsStandard solid-phase or solution-phase library synthesis workflows

Procuring the pre-coupled building block eliminates low-yielding synthetic bottlenecks, directly increasing the throughput of medicinal chemistry campaigns.

Class-level kinase selectivity
Class-level
N-tert-butyl substituent defines a distinct pharmacological profile within the 4-amino(alkyl)cyclohexane-1-carboxamide class.
Supports class-informed research compound selection.
Data to verify; patent-derived SAR, not head-to-head assay.

Maximizing Fsp3 for Improved Downstream Solubility

Modern drug discovery prioritizes three-dimensional scaffolds to improve clinical success rates. 4-Amino-N-tert-butylcyclohexane-1-carboxamide provides an exceptionally high fraction of sp3 carbons (Fsp3 = 0.91), compared to its aromatic counterpart, 4-amino-N-tert-butylbenzamide (Fsp3 = 0.36) [1]. Incorporating this cyclohexane scaffold into drug candidates significantly enhances the 3D character of the resulting library, which is statistically correlated with improved aqueous solubility and reduced promiscuity in high-throughput screening.

Evidence DimensionFraction of sp3-hybridized carbons (Fsp3)
Target Compound Data4-Amino-N-tert-butylcyclohexane-1-carboxamide (Fsp3 = 0.91)
Comparator Or Baseline4-amino-N-tert-butylbenzamide (Fsp3 = 0.36)
Quantified Difference+0.55 Fsp3 score
ConditionsTopological analysis of the isolated building block

Selecting the cyclohexane scaffold over an aromatic linker significantly improves the solubility and safety profile of downstream pharmaceutical candidates.

Hydrochloride vs. free base
Reported
Hydrochloride salt: ≥95% purity with simplified storage. Free base: 97% purity, may require cold storage.
Supports salt form selection for improved handling.
Supplier specification review.

Steric Shielding and Metabolic Stability

The tert-butyl group is a privileged moiety in medicinal chemistry, often deployed to protect adjacent functional groups from enzymatic degradation. Compared to unhindered amides (e.g., N-methyl or primary amides), the tert-butyl carboxamide in this building block provides massive steric shielding around the amide carbonyl [1]. When incorporated into a final active pharmaceutical ingredient (API), this bulky group effectively blocks amidase-mediated hydrolysis, prolonging the in vivo half-life of the compound.

Evidence DimensionSteric hindrance and amidase resistance
Target Compound DataN-tert-butyl carboxamide moiety (High steric shielding, high stability)
Comparator Or BaselineN-methyl carboxamide (Low steric shielding, vulnerable to hydrolysis)
Quantified DifferenceSignificant reduction in enzymatic cleavage rates
ConditionsIn vivo or in vitro microsomal stability assays of downstream derivatives

The pre-installed tert-butyl group provides essential metabolic stability, making this compound superior to less hindered analogs for generating long-acting APIs.

N-tert-butyl vs. pyridin-4-yl analog
Cross-study comparable
Predicted >100-fold selectivity difference for ROCK inhibition vs. Y-27632, due to the absence of the pyridyl pharmacophore.
Guides kinase selectivity probe selection.
Structural inference, requires assay validation.

High-Throughput Library Synthesis for Hit-to-Lead Optimization

Because the sterically hindered tert-butyl amide is already installed, this building block is ideal for automated, high-throughput coupling via its primary amine. It allows chemistry teams to rapidly generate diverse libraries of urea, amide, or sulfonamide derivatives without worrying about the low yields typical of late-stage tert-butyl amidation [1].

Development of CNS-Penetrant Therapeutics

The combination of a high Fsp3 cyclohexane core and a highly lipophilic tert-butyl group makes this scaffold excellent for designing central nervous system (CNS) drugs. It provides the necessary lipophilicity to cross the blood-brain barrier while maintaining enough 3D structure to ensure adequate aqueous solubility [2].

Design of Proteolytically Stable Peptidomimetics

In the design of peptidomimetics or small-molecule enzyme inhibitors, the tert-butyl carboxamide acts as a stable, non-cleavable mimic of a hydrophobic amino acid side chain. Procuring this specific compound allows researchers to build stable structural motifs that resist amidase degradation in biological assays [3].

Application Fit

Application
Selection Property
Validation Focus
Calcium dynamics in vascular smooth muscle
Calcium pathway modulation context
Ex vivo artery preparation response
Kinase selectivity profiling probe
Kinase selectivity review
ROCK-independent pathway interpretation
Synthetic intermediate for cardiovascular agents
Dual orthogonal synthetic handles
Derivatization and lead optimization
Extended-release formulation research
Hydrochloride salt stability profile
Exposure-model review

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

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